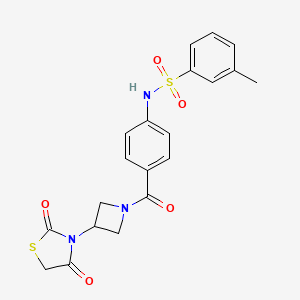

N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide

Description

N-(4-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide (CAS: 2034424-42-3) is a sulfonamide derivative featuring a 2,4-dioxothiazolidin-3-yl group and an azetidine ring linked via a carbonyl bridge. Its molecular formula is C₂₀H₁₉N₃O₅S₂, with a molecular weight of 445.5 g/mol. The compound’s structure combines a sulfonamide pharmacophore, a rigid azetidine ring, and a dioxothiazolidin moiety, which are associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Propriétés

IUPAC Name |

N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]phenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-13-3-2-4-17(9-13)30(27,28)21-15-7-5-14(6-8-15)19(25)22-10-16(11-22)23-18(24)12-29-20(23)26/h2-9,16,21H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKAIAAIXYVBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide typically involves multi-step organic synthesis The process begins with the preparation of the thiazolidine ring, which is then coupled with an azetidine derivative

Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting cysteine with a carbonyl compound under acidic conditions.

Azetidine Ring Formation: The azetidine ring is typically synthesized through cyclization reactions involving suitable precursors such as amino alcohols.

Coupling Reactions: The thiazolidine and azetidine rings are coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Sulfonamide Introduction: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: It is used in the study of enzyme inhibition, particularly those enzymes involved in metabolic pathways.

Chemical Biology: The compound serves as a probe to study protein-ligand interactions.

Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and azetidine rings may mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Thiazolidinone Moieties

Compound 12 ():

N-(4-(Benzothiazole-2-yl)phenyl)-3-methylbenzenesulfonamide (Compound 12) shares the 3-methylbenzenesulfonamide group with the target compound but replaces the dioxothiazolidin-azetidine system with a benzothiazole ring.

- Melting Point: 184–186°C (lower than dioxothiazolidin derivatives).

- Synthesis Yield: 62%, higher than many azetidine-containing analogues.

- Activity: Benzothiazole derivatives are known for antitumor and antimicrobial properties, but the absence of the dioxothiazolidin group may reduce metabolic stability compared to the target compound .

4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide ():

This compound features a single thiazolidinone ring connected to the sulfonamide via a carbonyl group.

- Crystallinity: Single-crystal X-ray data confirm planar geometry, enhancing stability.

- Activity: Demonstrates fungicidal and insecticidal properties, attributed to the thiazolidinone moiety. However, the lack of an azetidine ring may limit its binding versatility compared to the target compound .

Compound 7c ():

N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c) shares the dioxothiazolidin core but incorporates an acetamide linker and a cyclohexylcarbamothioyl group.

Key Research Findings and Implications

Role of Dioxothiazolidin: Compounds with the 2,4-dioxothiazolidin-3-yl group (e.g., ) exhibit higher melting points and enhanced bioactivity, likely due to hydrogen bonding and metabolic stability .

Azetidine vs. Larger Rings: The azetidine ring in the target compound introduces strain but improves spatial orientation for target binding compared to five-membered rings like thiazolidinone .

Sulfonamide as a Pharmacophore: The 3-methylbenzenesulfonamide group is conserved across analogues, suggesting its critical role in solubility and enzyme inhibition .

Activité Biologique

N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes an azetidine ring and a dioxothiazolidine moiety. The synthesis typically involves multi-step chemical reactions that require precise conditions for optimal yield and purity. Key steps include:

- Formation of the azetidine ring.

- Introduction of functional groups such as the sulfonamide and dioxothiazolidine.

- Characterization through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

The molecular formula is .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have shown efficacy against various bacterial strains, suggesting that N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide may also possess similar activity.

Anticancer Activity

Several studies have focused on the anticancer potential of thiazolidine derivatives. For example, thiazolidine-2,4-diones have been reported to inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 and HCT116. The mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide can be attributed to its structural components:

- Azetidine Ring : Contributes to the compound's ability to interact with biological targets.

- Dioxothiazolidine Moiety : Enhances the compound's reactivity and potential for enzyme inhibition.

- Sulfonamide Group : Plays a crucial role in the compound's solubility and interaction with cellular components.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a related thiazolidine derivative on human breast cancer cells. The derivative demonstrated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range. This suggests that modifications to the thiazolidine structure can enhance anticancer activity.

Case Study 2: Antimicrobial Properties

In vitro tests on thiazolidine derivatives revealed potent antibacterial activity against Gram-positive bacteria. The structure was modified to optimize binding affinity to bacterial enzymes, resulting in enhanced antimicrobial effects.

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Organism | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 5 µM | Enzyme inhibition |

| Antimicrobial | Staphylococcus aureus | 1 µg/mL | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | 2 µg/mL | Protein synthesis inhibition |

Q & A

Q. What established synthetic routes are used to prepare the azetidine-thiazolidinedione core in this compound, and what intermediates are critical?

- Methodological Answer : The azetidine-thiazolidinedione moiety is typically synthesized via a two-step process:

Azetidine ring formation : Cyclization of 1,3-dibromopropane with ammonia derivatives under basic conditions.

Thiazolidinedione introduction : Reaction of azetidine with 2,4-thiazolidinedione derivatives using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF .

Key intermediates include 4-methylbenzenesulfonylisocyanate (for sulfonamide coupling) and 2-thiazolidione (for thiazolidinedione formation). Purity of intermediates is verified via TLC and NMR before proceeding.

Q. Which spectroscopic techniques are prioritized for structural elucidation and purity assessment?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for sulfonamide, azetidine CH₂ at δ 3.5–4.0 ppm) and confirms connectivity .

- HRMS : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 401.1505 vs. calculated 401.1502) .

- IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for thiazolidinedione, sulfonamide S=O at ~1350 cm⁻¹) .

- X-ray crystallography (if crystals are obtainable): Resolves bond angles (e.g., α = 88.7°, β = 86.3° in related sulfonamide derivatives) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) using a 48–72 hr incubation period .

- Kinase inhibition assays : Evaluates binding to VEGFR-2 or similar targets via fluorescence polarization (FP) or ELISA, with IC₅₀ comparisons to known inhibitors like sorafenib .

- Metal complexation studies : Titration with Co(II)/Ni(II)/Cu(II) salts monitored by UV-Vis (e.g., λ shifts from 450 nm to 520 nm indicate complex formation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the azetidine-thiazolidinedione intermediate?

- Methodological Answer :

- Temperature control : Conduct coupling reactions at 0–5°C to minimize side-product formation (e.g., azetidine ring opening).

- Catalyst screening : Test Lewis acids like ZnCl₂ or Bi(OTf)₃ to accelerate thiazolidinedione conjugation .

- Solvent selection : Anhydrous DMF or THF improves solubility of hydrophobic intermediates.

- Workup refinement : Use column chromatography (silica gel, 5% MeOH/CH₂Cl₂) to isolate intermediates, achieving >90% purity (validated by HPLC) .

Q. How should contradictions between computational binding predictions and experimental IC₅₀ values be addressed?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess protein-ligand stability (e.g., RMSD < 2.0 Å for VEGFR-2). Compare binding free energies (ΔG) from MM/PBSA calculations to experimental IC₅₀ .

- Crystallographic validation : Co-crystallize the compound with the target protein to resolve steric clashes or hydrogen-bond mismatches (e.g., resolving a 1.5-Å resolution structure) .

- Mutagenesis studies : Test binding to mutant proteins (e.g., KDR-E885A) to identify critical residues for affinity .

Q. What strategies mitigate metabolic instability of the trifluoromethyl group in related sulfonamide derivatives?

- Methodological Answer :

- Isotopic labeling : Synthesize a ¹⁸O-labeled analog to track oxidative degradation via LC-MS/MS.

- Prodrug design : Mask the sulfonamide as a pivaloyloxymethyl (POM) ester to enhance oral bioavailability .

- Enzyme inhibition assays : Test stability in human liver microsomes (HLMs) with/without CYP3A4 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-response curves : Ensure assays use identical seeding densities (e.g., 5,000 cells/well) and incubation times.

- Resazurin cross-validation : Compare MTT results with resazurin-based assays to rule out false positives from mitochondrial interference .

- Mechanistic studies : Perform Annexin V/PI staining to distinguish apoptosis from necrosis (e.g., 20% apoptosis vs. 5% necrosis at IC₅₀).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.